

Genetic basis of H antigen expression FUT1 gene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Blood group H disaccharide*

Cat. No.: *B15548139*

[Get Quote](#)

An In-Depth Technical Guide to the Genetic Basis of H Antigen Expression: The FUT1 Gene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H antigen is a fundamental carbohydrate structure that serves as the precursor for the A and B antigens of the ABO blood group system.^{[1][2]} Its expression is critical for determining an individual's ABO blood type and has significant implications in transfusion medicine, transplantation, and disease pathology.^{[3][4][5]} The synthesis of the H antigen on the surface of red blood cells and other tissues is primarily controlled by the FUT1 gene, also known as the H locus.^{[6][7]} This gene encodes the enzyme α -1,2-fucosyltransferase, which catalyzes the final step in H antigen biosynthesis.^{[8][9]}

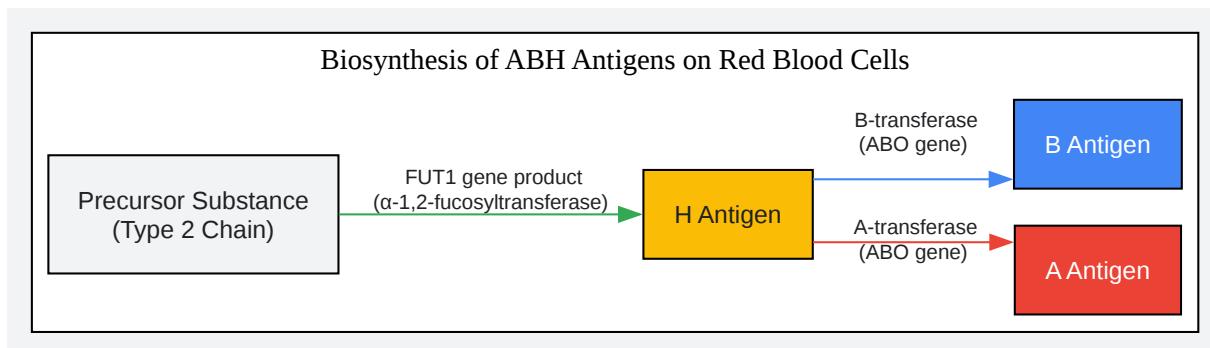
Mutations within the FUT1 gene can lead to a deficiency of H antigen, resulting in rare blood phenotypes such as the Bombay (Oh) and para-Bombay phenotypes.^{[1][8]} These conditions present significant challenges for blood transfusion, as individuals lacking the H antigen produce potent anti-H antibodies that can cause severe hemolytic transfusion reactions if they receive blood from standard group O donors.^{[1][10]} Furthermore, the expression of FUT1 and H antigen is altered in various pathological conditions, including cancer, highlighting its potential as a biomarker and therapeutic target.^{[11][12][13]}

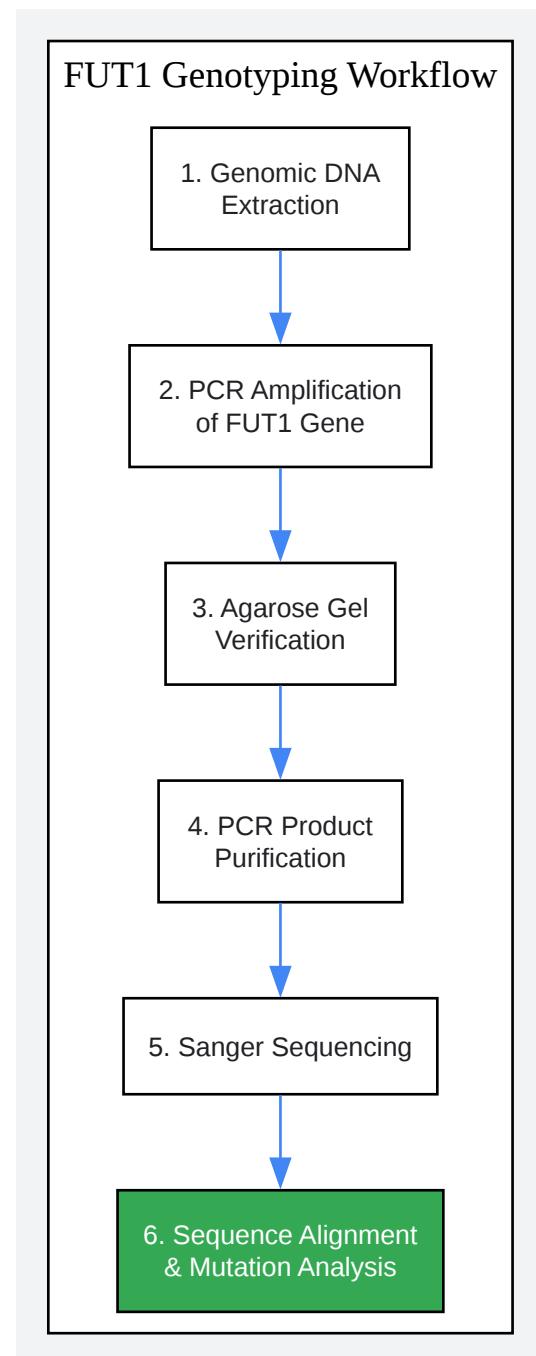
This technical guide provides a comprehensive overview of the genetic basis of H antigen expression, focusing on the molecular biology of the FUT1 gene, the mechanisms leading to H-

deficient phenotypes, and the experimental methodologies used in its study.

The FUT1 Gene and α -1,2-Fucosyltransferase (FUT1)

The FUT1 gene is located on chromosome 19q13.3, in close proximity to the highly homologous FUT2 (Secretor) gene.^{[2][8]} FUT1 contains four exons, with the entire protein-coding sequence residing within the final exon.^{[1][14]} It encodes a Golgi-resident Type II membrane protein, α -1,2-fucosyltransferase 1 (also known as H transferase), which belongs to the glycosyltransferase family.^{[15][16]}


The primary function of this enzyme is to catalyze the transfer of an L-fucose sugar molecule from a donor substrate, GDP-L-fucose, to the terminal D-galactose residue of a precursor carbohydrate chain.^{[7][9]} Specifically, FUT1 acts on Type 2 oligosaccharide chains (Gal β 1-4GlcNAc-R), which are abundant on the surface of red blood cells, to form the H antigen (Fuc α 1-2Gal β 1-4GlcNAc-R).^{[8][9]} This reaction is the essential final step for producing the H antigen on erythrocytes.^[9]


Genetic and Biochemical Pathway of H Antigen Synthesis

The expression of ABH antigens is a multi-step process governed by the interplay of the ABO, FUT1 (H), and FUT2 (Se) genes.^[4]

- Step 1: Precursor Synthesis: A common precursor oligosaccharide chain is synthesized and attached to proteins and lipids on the cell membrane.
- Step 2: H Antigen Formation: The FUT1 enzyme adds a fucose molecule to this precursor, creating the H antigen.^[7] This step is mandatory for the subsequent formation of A and B antigens on red blood cells.^{[6][17]}
- Step 3: A and B Antigen Formation: The glycosyltransferases encoded by the A and B alleles of the ABO gene then modify the H antigen. The A-transferase adds an N-acetylgalactosamine, while the B-transferase adds a D-galactose.^[6] Individuals with blood group O have a non-functional ABO allele and thus retain the unmodified H antigen.^[1]

This sequential synthesis results in a reciprocal relationship between the amount of H antigen and the A/B antigens on red blood cells.[\[3\]](#)[\[17\]](#)

FUT1 Activity Assay Workflow (Flow Cytometry)

1. Transfect Cells
(e.g., COS-7)
with FUT1 Constructs

2. Incubate 48h
for Protein Expression

3. Stain with Primary
Anti-H Antibody

4. Stain with FITC-
conjugated Secondary Ab

5. Analyze Fluorescence
by Flow Cytometry

6. Quantify H Antigen
Expression Level

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon | Blood Transfusion [bloodtransfusion.it]
- 3. clinicalpub.com [clinicalpub.com]
- 4. researchgate.net [researchgate.net]
- 5. [The immunobiological functions of human ABO (H)-system blood-group antigens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ABO blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glossary: H Gene - Blood Bank Guy Glossary [bbguy.org]
- 8. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | FUT1 transfers Fuc to Type 2 chains to form H antigen-RBC [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Multi-Omics Analysis Identifies FUT1 as a Prognostic and Therapeutic Biomarker Across Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Regulation of Fucosyltransferase 1 Gene Expression in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene - FUT1 [maayanlab.cloud]
- 14. FUT1 variants responsible for Bombay or para-Bombay phenotypes in a database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genecards.org [genecards.org]
- 16. FUT1 fucosyltransferase 1 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- To cite this document: BenchChem. [Genetic basis of H antigen expression FUT1 gene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548139#genetic-basis-of-h-antigen-expression-fut1-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com